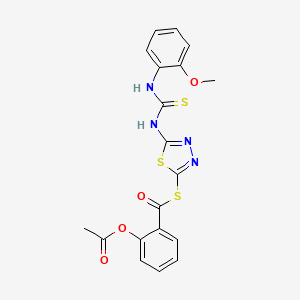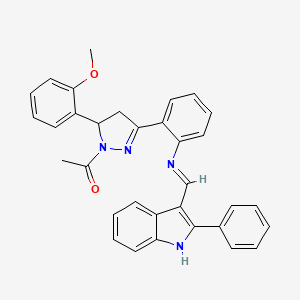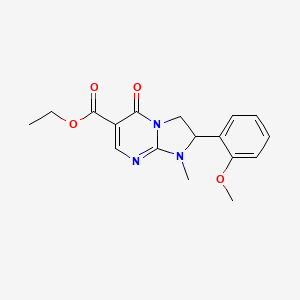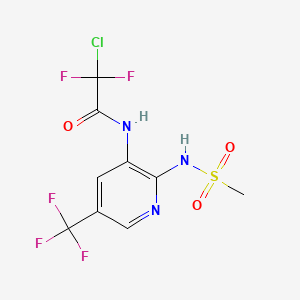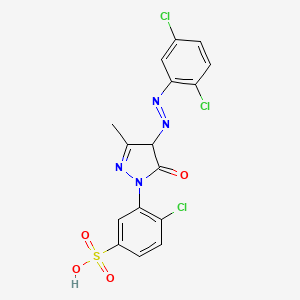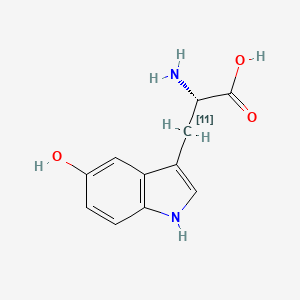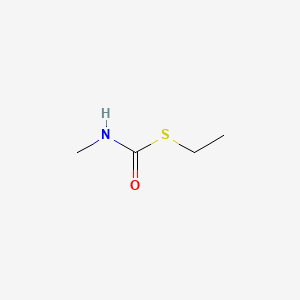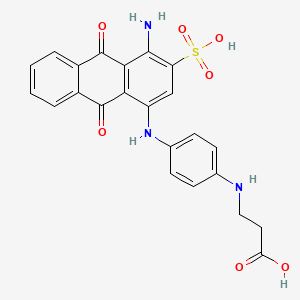
N-(4-((4-Amino-9,10-dihydro-9,10-dioxo-3-sulphoanthracen-1-yl)amino)phenyl)-beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((4-Amino-9,10-dihydro-9,10-dioxo-3-sulphoanthracen-1-yl)amino)phenyl)-beta-alanine is a complex organic compound that features an anthraquinone structure with additional functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-Amino-9,10-dihydro-9,10-dioxo-3-sulphoanthracen-1-yl)amino)phenyl)-beta-alanine typically involves multiple steps:
Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the oxidation of anthracene.
Introduction of Amino and Sulpho Groups: Amino and sulpho groups are introduced through nitration followed by reduction and sulfonation reactions.
Coupling with Beta-Alanine: The final step involves coupling the anthraquinone derivative with beta-alanine under specific conditions, often using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can occur at the carbonyl groups of the anthraquinone core.
Substitution: Substitution reactions can take place at the aromatic rings, especially in the presence of activating groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydroquinones.
Aplicaciones Científicas De Investigación
Chemistry
Dye Synthesis: The compound’s anthraquinone structure makes it a candidate for dye synthesis.
Catalysis: It may serve as a catalyst or catalyst precursor in organic reactions.
Biology
Biological Staining: Due to its chromophoric properties, it could be used in biological staining techniques.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry
Textile Industry: Used in the production of dyes and pigments for textiles.
Material Science:
Mecanismo De Acción
The mechanism of action of N-(4-((4-Amino-9,10-dihydro-9,10-dioxo-3-sulphoanthracen-1-yl)amino)phenyl)-beta-alanine would depend on its specific application. For instance, in biological systems, it might interact with specific enzymes or receptors, altering their activity. The anthraquinone core could intercalate with DNA, affecting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
Anthraquinone: The parent compound, widely used in dye synthesis.
Alizarin: A derivative of anthraquinone, used as a dye.
Mitoxantrone: An anthraquinone-based drug used in cancer therapy.
Uniqueness
N-(4-((4-Amino-9,10-dihydro-9,10-dioxo-3-sulphoanthracen-1-yl)amino)phenyl)-beta-alanine is unique due to the combination of its functional groups, which may confer specific properties such as enhanced solubility, reactivity, or biological activity compared to its analogs.
Propiedades
Número CAS |
62155-80-0 |
|---|---|
Fórmula molecular |
C23H19N3O7S |
Peso molecular |
481.5 g/mol |
Nombre IUPAC |
3-[4-[(4-amino-9,10-dioxo-3-sulfoanthracen-1-yl)amino]anilino]propanoic acid |
InChI |
InChI=1S/C23H19N3O7S/c24-21-17(34(31,32)33)11-16(26-13-7-5-12(6-8-13)25-10-9-18(27)28)19-20(21)23(30)15-4-2-1-3-14(15)22(19)29/h1-8,11,25-26H,9-10,24H2,(H,27,28)(H,31,32,33) |
Clave InChI |
KHQMJGFYBHFROY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)NCCC(=O)O)S(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


